Morindolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4aR,7aS)-7-(hydroxymethyl)-4,4a,5,7a-tetrahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H12O3/c10-5-7-2-1-6-3-4-12-9(11)8(6)7/h2,6,8,10H,1,3-5H2/t6-,8+/m1/s1 |
InChI Key |
MMHXUZUVNFJVET-SVRRBLITSA-N |
Isomeric SMILES |
C1COC(=O)[C@H]2[C@@H]1CC=C2CO |
Canonical SMILES |
C1COC(=O)C2C1CC=C2CO |
Synonyms |
morindolide |
Origin of Product |
United States |
Isolation, Purification, and Advanced Spectroscopic Characterization Methodologies
Methodologies for Extraction and Isolation from Biomass
The initial step in obtaining morindolide involves its extraction from plant material, followed by purification to isolate the compound from a complex mixture of other secondary metabolites.
Chromatography is a fundamental technique for the separation of chemical substances based on the differential distribution of components between a stationary phase and a mobile phase. khanacademy.org In the isolation of this compound, a series of chromatographic methods are typically employed to achieve high purity.
Initial extraction from dried and powdered plant material, such as the roots of Vangueria infausta or the stems of Tocoyena hispidula, is often performed using solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. researchgate.netresearchgate.netup.ac.za The resulting crude extract contains a multitude of compounds. This extract is then subjected to fractionation, often using liquid-liquid partitioning with solvents of varying polarity, such as n-hexane and ethyl acetate, to group compounds with similar properties. nih.govresearchgate.net
The fractions containing this compound are further purified using various chromatographic techniques: mdpi.com
Column Chromatography: This is one of the most common methods for the initial purification of this compound from the active fractions. nih.gov The stationary phase is typically silica (B1680970) gel or alumina. creative-proteomics.com For instance, in the isolation from Morinda officinalis, column chromatography over silica gel, MCI gel, and ODS (Octadecylsilane) was used extensively. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of separation in column chromatography and to identify the fractions containing the target compound. nih.gov
High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often utilized. This technique offers higher resolution and efficiency, yielding this compound with a high degree of purity. researchgate.net
Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. numberanalytics.com This method involves systematically testing the biological activity of fractions obtained during the separation process, allowing researchers to focus on the fractions that exhibit the desired effect. This targeted approach is efficient for isolating specific active compounds like this compound. numberanalytics.com
In the context of this compound isolation, researchers have used this strategy to identify its presence in plants investigated for specific biological activities, such as antiplasmodial or antimicrobial properties. researchgate.net For example, the fractionation of an extract from Vangueria infausta was guided by antiplasmodial assays, which ultimately led to the isolation of this compound as one of the active constituents. researchgate.netup.ac.za Similarly, studies on Morinda officinalis aimed at identifying inhibitors of enzymes related to Alzheimer's disease led to the isolation of various compounds, including this compound, through a bioassay-guided process. nih.govresearchgate.net
Chromatographic Separation Techniques
Advanced Spectroscopic Techniques for Structural Elucidation
Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic methods. Each technique provides specific pieces of information that, when combined, reveal the complete molecular architecture. lehigh.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. rsc.org It provides information about the carbon-hydrogen framework of a molecule. jchps.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their connectivity. The chemical shifts (δ) indicate the electronic environment of each proton, while the integration of the signals reveals the relative number of protons of each type. libretexts.org Spin-spin splitting patterns provide information about adjacent protons. slideshare.net
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. It shows the number of distinct carbon atoms and gives clues about their functional groups (e.g., carbonyl, alkene, alcohol). libretexts.org
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by two or three bonds. Correlation Spectroscopy (COSY) reveals proton-proton couplings. slideshare.netresearchgate.net Together, these experiments allow for the unambiguous assignment of all proton and carbon signals and establish the complete connectivity of the molecule.
The structural identification of this compound from sources like Tocoyena hispidula and Vangueria infausta was heavily reliant on the analysis of ¹H and ¹³C NMR spectral data. researchgate.netup.ac.za
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data compiled from representative literature; exact values may vary slightly based on solvent and instrumentation)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | 170.1 | - |
| 3 | 68.5 | 4.25 (m) |
| 4 | 28.9 | 2.10 (m), 1.90 (m) |
| 5 | 128.8 | 5.80 (s) |
| 6 | 140.2 | - |
| 7 | 45.1 | 3.20 (m) |
| 8 | 40.5 | 2.55 (m) |
| 9 | 48.2 | 2.80 (m) |
| 10 (CH₂OH) | 63.5 | 3.65 (d, 12.0), 3.55 (d, 12.0) |
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. slideshare.net For the structural elucidation of a new compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is critical for determining the precise molecular weight. kg.ac.rs
From the high-resolution mass, the elemental composition and thus the molecular formula can be accurately determined. libretexts.org this compound has a molecular formula of C₉H₁₂O₃. nih.gov HR-ESI-MS analysis would show a molecular ion peak corresponding to the exact mass of this formula (e.g., [M+H]⁺ or [M+Na]⁺), confirming its elemental composition with high accuracy and distinguishing it from other potential compounds with the same nominal mass. researchgate.netnih.gov
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | nih.gov |
| Molecular Weight | 168.19 g/mol | nih.gov |
| Exact Mass | 168.078644 Da | nih.gov |
While NMR and MS provide the core structural and formula information, IR and UV-Vis spectroscopy offer complementary data on the functional groups present in the molecule. solubilityofthings.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. scribd.com Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups:
A strong absorption band around 1700-1750 cm⁻¹ would indicate the C=O (carbonyl) stretching of the lactone ring.
A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H (hydroxyl) group.
Absorptions around 1640-1680 cm⁻¹ would correspond to the C=C stretching of the double bond within the cyclopentane (B165970) ring. scribd.commrclab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. azooptics.com this compound's structure contains a C=C double bond conjugated with a carbonyl group (an α,β-unsaturated lactone). This chromophore would be expected to produce a characteristic absorption maximum (λmax) in the UV region, typically between 200 and 400 nm, corresponding to a π→π* electronic transition. azooptics.com
Mass Spectrometry (MS) Applications in Molecular Formula Determination
Chiroptical Spectroscopy for Absolute Configuration Determination
The determination of a chiral molecule's absolute configuration—the precise three-dimensional arrangement of its atoms—is a critical aspect of its characterization. saskoer.ca Chiroptical spectroscopy, which measures the differential interaction of a substance with left and right circularly polarized light, is a powerful non-destructive method for this purpose. Electronic Circular Dichroism (ECD) is a widely used chiroptical technique for establishing the absolute stereochemistry of natural products, including iridoids. researchgate.net
The process often involves comparing the experimentally measured ECD spectrum of a compound with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). researchgate.net A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. researchgate.net
Chemical Synthesis and Analogues Research
Design and Synthesis of Morindolide Analogues and Derivatives
The synthesis of analogues and derivatives of a natural product is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to potentially develop compounds with improved properties. up.ac.za While specific research on the design and synthesis of this compound analogues is not extensively reported in the literature, general principles of structural modification can be applied.
Structural modification strategies for a molecule like this compound would likely focus on several key areas of its structure:
The Hydroxymethyl Group: This functional group is a prime target for modification. It could be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether. These changes would alter the polarity and hydrogen bonding capacity of the molecule.
The Lactone Ring: The lactone could be opened to the corresponding hydroxy acid or converted to a lactam by replacing the oxygen with a nitrogen atom. The size of the lactone ring could also potentially be altered.
The Double Bond: The carbon-carbon double bond in the five-membered ring could be hydrogenated, epoxidized, or dihydroxylated to introduce new functional groups and stereocenters.
The synthesis of these analogues would likely employ similar synthetic methodologies as those used for the total synthesis of the natural product, with modifications to incorporate the desired structural changes.
Derivatization involves making small chemical changes to a molecule to facilitate its study. For this compound, this could include:
Attachment of a Fluorescent Tag: A fluorescent molecule could be attached, for example to the hydroxyl group, to allow for visualization of the compound's localization within cells or tissues.
Introduction of a Biotin Label: Biotinylation allows for the use of streptavidin-based affinity purification methods to identify the cellular targets of this compound.
Creation of Prodrugs: The hydroxyl group could be esterified with a group that is cleaved in vivo to release the active this compound. This can be a strategy to improve bioavailability.
Synthesis of Radiolabeled Analogues: Incorporating a radioactive isotope, such as ¹⁴C or ³H, would enable quantitative studies of the compound's absorption, distribution, metabolism, and excretion (ADME).
The synthesis of such derivatives often involves standard chemical reactions, such as esterification, etherification, or amidation, applied to the natural product or a late-stage synthetic intermediate. researchgate.netmdpi.comnih.govnih.gov
Structural Modification Strategies
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
Chemoenzymatic and biocatalytic methods are increasingly being used in organic synthesis due to their high selectivity, mild reaction conditions, and environmental sustainability. ucl.ac.uknih.govfrontiersin.org These approaches utilize enzymes to carry out specific chemical transformations.
While a direct chemoenzymatic synthesis of this compound has not been described, the biosynthesis of iridoids in nature provides a blueprint for how such a synthesis could be developed. researchgate.net The biosynthesis of iridoids starts from geranyl pyrophosphate and involves a series of enzymatic steps, including hydroxylation, oxidation, and cyclization, to form the iridoid skeleton. researchgate.net Key enzymes in this pathway, such as iridoid synthase, have been identified and characterized. researchgate.net
Potential applications of biocatalysis in the synthesis of this compound or its precursors include:
Enzymatic Desymmetrization: An enzyme could be used to selectively react with one of two identical functional groups in a symmetrical intermediate, creating a chiral molecule.
Kinetic Resolution: A lipase (B570770) or other hydrolase could be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of an alcohol or ester intermediate, allowing for the separation of the two enantiomers. mdpi.com Lipase-mediated resolutions have been successfully used in the synthesis of other terpenoids. mdpi.com
Biocatalytic Oxidation or Reduction: Oxidoreductases could be employed for the stereoselective oxidation of alcohols or reduction of ketones, which are common steps in iridoid lactone synthesis.
The development of chemoenzymatic cascades, where multiple enzymatic and chemical reactions are performed in a single pot, offers a highly efficient route to complex molecules. ucl.ac.uknih.gov The combination of chemical catalysis with the high selectivity of enzymes holds significant promise for the future synthesis of this compound and its analogues. nih.gov
Biosynthesis of Morindolide: Pathways and Enzymatic Studies
Proposed Biosynthetic Pathways for Iridoid Lactones
The biosynthesis of iridoids is a multi-stage process that begins with common terpenoid precursors and proceeds through a series of oxidative and cyclization reactions to form the characteristic fused cyclopentane-pyran skeleton. researchgate.netmdpi.com The pathway leading to iridoid lactones is a variation of this core route.
The universally accepted precursor for all monoterpenoids, including iridoids, is geranyl pyrophosphate (GPP). scielo.brresearchgate.net The formation of the iridoid lactone scaffold is proposed to proceed through the following key steps:
Formation of Geraniol (B1671447): The pathway initiates with the conversion of GPP to the monoterpene alcohol geraniol. researchgate.netnih.gov
Oxidation to 8-oxogeranial: Geraniol undergoes a two-step oxidation. First, it is hydroxylated to form 8-hydroxygeraniol, which is then further oxidized to yield the dialdehyde (B1249045), 8-oxogeranial. researchgate.netnih.gov This dialdehyde is a critical intermediate and a branching point for various iridoid structures.
Cyclization to the Iridoid Skeleton: The dialdehyde 8-oxogeranial is then reduced to form a reactive enol intermediate. nih.govnih.gov This intermediate undergoes a stereoselective cyclization reaction to form the core iridoid skeleton, known as nepetalactol (in its closed form) or iridodial (B1216469) (in its open, dialdehyde form). nih.govnih.gov This cyclization is the hallmark step in iridoid biosynthesis.
Lactone Ring Formation: The final defining step in the biosynthesis of an iridoid lactone is the oxidation of the nepetalactol intermediate. An oxidoreductase enzyme catalyzes the conversion of the cyclic hemiacetal (lactol) group of nepetalactol into a stable lactone ring, yielding the final iridoid lactone structure. researchgate.netscielo.br It is through this proposed sequence that morindolide is believed to be synthesized.
Identification and Characterization of Key Biosynthetic Enzymes
The proposed pathway for iridoid lactones is catalyzed by several key enzymes that have been identified and characterized, primarily in model medicinal plants. While these specific enzymes have not been isolated from Morinda officinalis for this compound synthesis, they represent the functional classes required to complete the biosynthetic sequence.
| Enzyme | Abbreviation | Function | Reaction Catalyzed | Organism(s) Studied | Citations |
| Geranyl Pyrophosphate Synthase | GPPS | Precursor Synthesis | Catalyzes the formation of geranyl pyrophosphate (GPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). | Cornus officinalis | nih.gov |
| Geraniol Synthase | GES | Monoterpene Formation | Converts geranyl pyrophosphate (GPP) to geraniol. | Catharanthus roseus, Nepeta cataria | researchgate.netnih.gov |
| Geraniol-8-hydroxylase | G8H | Oxidation | A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol. | Catharanthus roseus, Nepeta cataria | researchgate.netnih.gov |
| 8-hydroxygeraniol oxidoreductase | 8HGO | Oxidation | Oxidizes 8-hydroxygeraniol to the dialdehyde 8-oxogeranial. | Catharanthus roseus | researchgate.netresearchgate.net |
| Iridoid Synthase | ISY | Reduction and Cyclization | Reduces 8-oxogeranial to a reactive enol intermediate that cyclizes to form the core iridoid skeleton (nepetalactol/iridodial). | Catharanthus roseus, Nepeta spp. | researchgate.netnih.govnih.gov |
| Nepetalactol-related Short-chain Dehydrogenase | NEPS | Cyclization and/or Oxidation | Can catalyze stereoselective cyclization of the enol intermediate and/or oxidize nepetalactol to the corresponding nepetalactone (B1678191) (lactone). | Nepeta spp. | nih.gov |
Precursor Incorporation Studies in this compound Biosynthesis
While specific precursor feeding studies for this compound have not been reported, the broader iridoid biosynthetic pathway has been extensively mapped using isotopically labeled compounds. researchgate.net These experiments have been fundamental in establishing the sequence of intermediates.
Numerous studies utilizing labeled compounds have unequivocally established geranyl pyrophosphate (GPP) as the foundational precursor for all iridoids. scielo.brresearchgate.net Further experiments have traced the pathway downstream from GPP. For example, feeding experiments in various plants have demonstrated the incorporation of labeled iridodial and other downstream intermediates into final iridoid products. researchgate.netdntb.gov.ua
| Precursor Fed | Product(s) Formed | Plant Species Studied | Key Finding | Citations |
| Geraniol-3-¹⁴C | Catharanthine, Vindoline (via iridoid precursor) | Vinca rosea (syn. C. roseus) | Confirmed geraniol as an early precursor to iridoid-derived alkaloids. | dntb.gov.ua |
| Deuterium-labelled 8-epi-iridodial | Harpagide, Aucubin | Scrophularia umbrosa | Established 8-epi-iridodial as a key intermediate in the formation of other iridoids. | researchgate.net |
| Deuterium-labelled 8-epi-deoxyloganic acid | Aucubin | Buddleya albiflora | Demonstrated the role of deoxyloganic acid derivatives in the biosynthesis of more complex iridoids. | researchgate.net |
| 7-³H-Loganin | Secologanin (B1681713) | Catharanthus roseus | Corroborated that the secoiridoid secologanin is formed via the iridoid loganin. | researchgate.net |
These studies collectively support the proposed pathway (Section 4.1) and indicate that this compound biosynthesis in Morinda officinalis would similarly begin with GPP and proceed through an iridodial-like intermediate.
Genetic and Molecular Aspects of Biosynthetic Regulation
The biosynthesis of iridoids, like many specialized plant metabolites, is tightly regulated at the genetic level. The expression of biosynthetic genes is controlled by a network of transcription factors (TFs), which are in turn often activated by hormonal signals, such as jasmonates, that mediate plant defense responses. nih.gov
Research in Catharanthus roseus has identified a specific family of basic helix-loop-helix (bHLH) transcription factors, named bHLH Iridoid Synthesis (BIS), as master regulators of the iridoid pathway. nih.govfrontiersin.org The BIS family, including BIS1, BIS2, and BIS3, specifically activates the promoters of key iridoid biosynthetic genes, including GES, G8H, 8HGO, and ISY. nih.govresearchgate.net This activation leads to a coordinated upregulation of the entire pathway, boosting the production of iridoids. nih.gov The expression of the BIS genes themselves is induced by methyl jasmonate, linking the pathway to the plant's defense signaling system. researchgate.netmdpi.com
In addition to the BIS regulators, other TF families such as AP2/ERF (e.g., the ORCA clade) and WRKY are known to be involved in the broader regulation of monoterpenoid indole (B1671886) alkaloids, of which iridoids are the precursors. mdpi.comresearchgate.net It is highly probable that a similar regulatory cascade, involving orthologs of these transcription factors, governs the production of this compound in Morinda officinalis.
| Transcription Factor Family | Specific Factor(s) | Function | Target Genes | Citations |
| Basic Helix-Loop-Helix (bHLH) | BIS1, BIS2, BIS3 | Master regulators of the iridoid branch. | GES, G10H, 8HGO, ISY, 7-DLGT, 7DLH | nih.govresearchgate.netfrontiersin.org |
| AP2/ERF | ORCA clade (e.g., ORCA3) | Regulate genes for strictosidine (B192452) synthesis (downstream of iridoids) and tryptophan pathway. | STR, TDC | nih.govfrontiersin.orgresearchgate.net |
| WRKY | CrWRKY1 | Jasmonate-responsive regulator of the alkaloid pathway. | TDC | mdpi.com |
Investigation of Biological Activities and Mechanistic Pathways in Vitro and Preclinical Models
Anti-inflammatory Mechanistic Investigations
Preliminary research suggests that Morindolide possesses anti-inflammatory properties. ijhhsfimaweb.infoijhhsfimaweb.info Network pharmacology and molecular docking studies have been employed to predict the compound's biological targets and pathways, providing a theoretical basis for its anti-inflammatory action. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net
Modulation of Pro-inflammatory Mediators and Cytokines (e.g., TNF-α, IL-1β)
This compound is predicted to modulate the activity of key pro-inflammatory cytokines. Network pharmacology analyses have identified Interleukin-1 beta (IL-1β) as a significant target of this compound. ijhhsfimaweb.infoijhhsfimaweb.info The gene encoding IL-1β, IL1B, was identified as a hub gene in the protein-protein interaction (PPI) network associated with this compound's anti-inflammatory effects. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net While direct experimental evidence on this compound's effect on Tumor Necrosis Factor-alpha (TNF-α) is emerging, studies on extracts from Morinda officinalis and related iridoid compounds like monotropein (B1676730) have shown inhibitory effects on both TNF-α and IL-1β expression in lipopolysaccharide (LPS)-induced macrophages. oatext.comnih.govfrontiersin.orgoatext.com This suggests a potential class-effect for iridoids from this plant, including this compound.
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound appear to be mediated through its influence on critical inflammatory signaling pathways. Research indicates a direct link between this compound and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. uitm.edu.my A study title specifically points to the deciphering of this compound's modulation of the MEK1/JNK/NF-kB/iNOS crosstalk, which are components of the MAPK and NF-κB pathways. uitm.edu.my The NF-κB pathway is a crucial regulator of the expression of many pro-inflammatory genes. oatext.com By potentially inhibiting the nuclear translocation of NF-κB subunits, this compound could suppress the transcription of inflammatory mediators. researchgate.net Furthermore, KEGG pathway analysis in network pharmacology studies highlighted this compound's involvement in the IL-17 signaling pathway, another important inflammatory cascade. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net
Inhibition of Enzymes Involved in Inflammation (e.g., COX-2, iNOS)
This compound's anti-inflammatory activity is also linked to the inhibition of key enzymes that produce inflammatory mediators. Molecular docking and network pharmacology studies have identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), and Nitric Oxide Synthase 2 (NOS2), or inducible Nitric Oxide Synthase (iNOS), as primary targets for this compound. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively, which are potent inflammatory molecules. The stable binding affinity observed between this compound and these enzymes in docking simulations suggests a direct inhibitory interaction. ijhhsfimaweb.infoijhhsfimaweb.info Specifically, molecular docking revealed strong binding energies with NOS2. ijhhsfimaweb.infoijhhsfimaweb.info This is supported by studies on other compounds isolated from Morinda officinalis, which have been shown to suppress the production of COX-2 and iNOS in a dose-dependent manner. researchgate.net
Table 1: Predicted Hub Targets of this compound in Anti-inflammatory and Antioxidant Pathways
| Hub Gene | Protein Name | Predicted Function in this compound's Activity | Source |
|---|---|---|---|
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Target for inhibition, reducing inflammatory prostaglandin (B15479496) synthesis. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
| IL1B | Interleukin-1 beta | Target for modulation, reducing pro-inflammatory cytokine signaling. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
| NOS2 | Nitric Oxide Synthase 2 (iNOS) | Target for inhibition, decreasing inflammatory nitric oxide production. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
| MMP2 | Matrix Metallopeptidase 2 | Potential target involved in tissue remodeling during inflammation. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Chaperone protein involved in the stability of inflammatory signaling proteins. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
| PLA2G2A | Phospholipase A2 Group IIA | Enzyme involved in producing arachidonic acid, a precursor to prostaglandins. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
| CYP2E1 | Cytochrome P450 2E1 | Enzyme involved in metabolic activation and oxidative stress. | ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net |
Antioxidant Activity Studies
In conjunction with its anti-inflammatory effects, this compound is reported to have antioxidant properties. ijhhsfimaweb.infoijhhsfimaweb.info Oxidative stress is intricately linked with inflammation, and the ability to mitigate it is a key aspect of this compound's predicted therapeutic profile.
Reactive Oxygen Species Scavenging Mechanisms
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage, and an imbalance in their levels leads to oxidative stress. nhri.org.tw While direct studies detailing the specific ROS scavenging mechanisms of pure this compound are limited, its predicted antioxidant activity suggests it may neutralize these harmful molecules. ijhhsfimaweb.infoijhhsfimaweb.info This could involve donating a hydrogen atom or an electron to a free radical, thereby stabilizing it. The general antioxidant functions attributed to iridoids from Morinda officinalis support this potential mechanism. nih.govfrontiersin.org Gene Ontology (GO) analysis of this compound's targets revealed involvement in processes such as nitric oxide biosynthesis, which is related to the management of reactive nitrogen species, a corollary to ROS. ijhhsfimaweb.infoijhhsfimaweb.info
Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 pathway)
Beyond direct scavenging, this compound may exert its antioxidant effects by upregulating the body's own defense systems. Research points to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. uitm.edu.my The title of one study explicitly mentions the crosstalk between this compound and the Nrf2/Heme Oxygenase-1 (HO-1) pathway. uitm.edu.my The Nrf2 pathway is a master regulator of the cellular antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes. nih.gov Activation of Nrf2 can lead to increased production of protective enzymes like superoxide (B77818) dismutase and catalase. nih.gov Some compounds are known to activate the Nrf2 pathway through a mild induction of ROS, which triggers an adaptive and protective cellular response. nih.gov By activating this pathway, this compound could enhance cellular resilience against oxidative stress, thereby protecting against the damage that contributes to inflammation and chronic disease. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1 beta (IL-1β) |
| Monotropein |
| Nitric Oxide |
| Prostaglandins |
| Superoxide Dismutase |
Antiplasmodial Activity Research
This compound has been identified as a compound with antiplasmodial properties. Research has demonstrated its activity against the chloroquine-resistant NF54 strain of Plasmodium falciparum. up.ac.za In one study, this compound exhibited an IC50 value of 18.5 µg/ml against this strain. up.ac.zaup.ac.za This finding is notable as it marks the first report of antiplasmodial activity for this rare iridoid lactone. researchgate.net The discovery of this compound's efficacy, alongside other compounds like friedelin, highlights the potential for identifying novel antiplasmodial scaffolds from medicinal plants. up.ac.zaup.ac.za
Table 1: In Vitro Antiplasmodial and Cytotoxic Activities of this compound
| Compound | Antiplasmodial Activity (IC50) µg/ml | Cytotoxicity (IC50) µg/ml | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 18.5 | 61.5 | 3.32 |
Data sourced from a study on the chloroquine-resistant *Plasmodium falciparum NF54 strain and rat skeletal muscle L-6 cell line.* up.ac.za
The precise mechanisms through which this compound exerts its antiplasmodial effects are not yet fully elucidated. However, the broader context of antiplasmodial compounds from natural sources suggests several potential pathways. A common mechanism for many antimalarial agents is the inhibition of hemozoin formation, which is crucial for the parasite's survival as it detoxifies the heme produced during hemoglobin digestion. researchgate.netokayama-u.ac.jp
Another potential target class for antiplasmodial compounds are the various enzymes essential for parasite survival, such as proteases involved in hemoglobin digestion (e.g., plasmepsins) or enzymes in vital metabolic pathways like the isoprenoid biosynthesis pathway. escholarship.orgelifesciences.orgresearchgate.net Some indole-based antiplasmodial compounds have been shown to disrupt the sodium and osmotic homeostasis of Plasmodium by inhibiting PfATP4. researchgate.net Given that this compound is an iridoid lactone, its mechanism may differ from these indole (B1671886) alkaloids, but the general strategy of targeting essential parasite processes remains a likely avenue of action. Further research, possibly involving derivatization of the this compound structure, could help to pinpoint its specific molecular targets within the parasite and potentially enhance its activity. up.ac.za
In Vitro Efficacy Against Parasitic Strains (e.g., Plasmodium falciparum)
Neuroprotective Research and Related Enzymatic Modulation
While direct studies on this compound's neuroprotective effects are limited, research on extracts of Morinda officinalis, a plant from which this compound has been isolated, indicates a range of activities relevant to neuroprotection. researchgate.netresearchgate.netnih.gov These extracts have shown inhibitory effects against key enzymes implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.netresearchgate.netnih.gov
Extracts of Morinda officinalis have demonstrated the ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.netresearchgate.netnih.gov These enzymes are significant targets in Alzheimer's disease research. AChE and BChE are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can help to alleviate cognitive symptoms. nih.gov BACE1 is a key enzyme in the production of amyloid-β peptides, which accumulate to form plaques in the brains of Alzheimer's patients. researchgate.net
A bioassay-guided fractionation of M. officinalis extracts led to the isolation of several compounds, including anthraquinones and a coumarin, which were found to be active inhibitors of these enzymes. researchgate.net While this compound itself was isolated from this plant, the specific inhibitory activity of pure this compound against AChE, BChE, and BACE1 has not been explicitly detailed in the available research. researchgate.netresearchgate.net However, the presence of these inhibitory activities in the plant extract suggests a potential area for future investigation regarding this compound's specific contribution.
Table 2: Inhibitory Activities of Morinda officinalis Extracts and Fractions on Neurodegenerative Enzymes
| Sample | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) | BACE1 IC50 (µg/mL) |
|---|---|---|---|
| Extracts | 58.82 ± 9.13 | >250 | 24.40 ± 2.84 |
| Hx Fraction | 33.66 ± 4.73 | 105.99 ± 0.69 | 42.36 ± 3.94 |
| EA Fraction | 80.14 ± 16.65 | >250 | 64.45 ± 4.22 |
Data from a study on *Morinda officinalis root extracts and fractions. nih.govmdpi.com*
Advanced glycation end-products (AGEs) are implicated in the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders, through mechanisms that include increased oxidative stress and inflammation. nih.gov The inhibition of AGE formation is therefore considered a potential therapeutic strategy. nih.gov Iridoids, as a class of compounds, have been noted for their potential to lower the formation of AGEs. tandfonline.com
Research on Morinda officinalis extracts has shown that certain isolated compounds, particularly anthraquinones, are more active than the positive control, aminoguanidine, in inhibiting AGE formation. researchgate.net This suggests that compounds from this plant can interfere with the glycation process. researchgate.netresearchgate.net The mechanisms of such inhibition can include trapping reactive carbonyl species like methylglyoxal, which are intermediates in AGE formation. nih.govmdpi.com Although the specific activity of this compound in this assay has not been singled out, its classification as an iridoid, a group known for anti-glycation properties, points to a plausible role in modulating AGE formation. tandfonline.com
The neuroprotective effects of compounds from Morinda officinalis are thought to be mediated through various signaling pathways. nih.gov Research suggests that active components from this plant can exert anti-inflammatory and antioxidant effects, which are crucial for neuronal survival. nih.gov Some studies have pointed to the modulation of pathways such as the ASK1-JNK/p38 signaling pathway, which is involved in oxidative stress-induced apoptosis. nih.gov
Furthermore, network pharmacology and molecular docking studies have been initiated to explore the potential targets and signaling pathways of this compound. uitm.edu.myuitm.edu.myresearcher.life Preliminary findings from these computational models suggest that this compound may interact with proteins involved in inflammatory responses and neurodegeneration, such as those in the IL-17 signaling pathway and arachidonic acid metabolism. researcher.life These computational predictions provide a theoretical basis for future experimental validation of this compound's role in neuronal signaling and survival. researcher.life While direct experimental evidence on this compound's impact on specific neuronal signaling cascades is still emerging, the broader research on Morinda officinalis and related compounds indicates a potential for neuroprotective activity through the modulation of these complex pathways. nih.govnih.gov
Structure Activity Relationship Sar and Computational Studies
Empirical Structure-Activity Relationship Analysis of Morindolide and Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org This knowledge allows for the design of new, more potent, and selective analogues. gardp.org
For this compound, a rare iridoid lactone, comprehensive empirical SAR studies detailing the effects of specific structural modifications on its biological activity are not extensively documented in the current scientific literature. However, some research provides context for its activity. In one study, this compound, isolated from Vangueria infausta subsp. infausta, demonstrated antimalarial activity with a half-maximal inhibitory concentration (IC50) of 107.1±0.6 µM. colab.ws In the same study, the compound Friedelin showed significantly higher potency with an IC50 of 7.20±0.5 µM, indicating that the structural features of Friedelin are more conducive to antiplasmodial activity than those of this compound. colab.ws
Further research is required to systematically modify the this compound scaffold—such as the lactone ring, the hydroxylmethyl group, or the double bond—and assess the resulting changes in activity. Such studies would be invaluable for identifying the key pharmacophoric features of this compound and guiding the development of more effective analogues.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides powerful tools for predicting and analyzing the interactions between a small molecule like this compound and its potential protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method has been employed to investigate the interaction of this compound with key proteins identified through network pharmacology. ijhhsfimaweb.infoijhhsfimaweb.info
In a study investigating its anti-inflammatory and antioxidant mechanisms, this compound was docked against seven hub proteins. The results indicated stable binding to all targets, with calculated binding energies ranging from -5.19 to -6.62 kcal/mol. ijhhsfimaweb.infoijhhsfimaweb.info The strongest interactions were observed with Cytochrome P450 2E1 (CYP2E1), Matrix Metalloproteinase-2 (MMP2), and Nitric Oxide Synthase 2 (NOS2). ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net These negative binding energy values suggest favorable and spontaneous binding between this compound and these protein targets. ijhhsfimaweb.info The specific interactions and binding energies provide a structural basis for this compound's potential biological effects.
Table 1: Molecular Docking of this compound with Predicted Hub Proteins
| Hub Protein | Gene Symbol | Binding Energy (kcal/mol) | Function |
| Cytochrome P450 2E1 | CYP2E1 | -6.62 | Metabolism, Oxidative Stress |
| Matrix Metalloproteinase-2 | MMP2 | -6.60 | Tissue Remodeling, Inflammation |
| Nitric Oxide Synthase 2 | NOS2 | -6.24 | Inflammatory Response, Nitric Oxide Production |
| Prostaglandin-Endoperoxide Synthase 2 | PTGS2 | -5.99 | Inflammation, Pain |
| Heat Shock Protein 90 Alpha Family Class A Member 1 | HSP90AA1 | -5.91 | Protein Folding, Stress Response |
| Interleukin-1 Beta | IL1B | -5.69 | Pro-inflammatory Cytokine |
| Phospholipase A2 Group IIA | PLA2G2A | -5.19 | Inflammation, Arachidonic Acid Metabolism |
Data sourced from a network pharmacology and molecular docking study. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net
Following molecular docking, molecular dynamics (MD) simulations can offer deeper insights into the stability and dynamics of a ligand-protein complex over time. researchgate.netrsc.org MD simulations model the movement of every atom in the system, providing a detailed view of conformational changes, the role of solvent molecules, and the persistence of key interactions, such as hydrogen bonds. peerj.com
While molecular docking studies have successfully predicted the binding poses of this compound with various protein targets, specific studies utilizing MD simulations to validate the stability of these this compound-protein complexes are not widely available in the reviewed literature. Such simulations would be a logical next step to confirm the stability of the docked complexes and to provide a more dynamic picture of the binding interactions, further solidifying the predictions made by docking analyses. researchgate.net
Molecular Docking Simulations for Target Binding Prediction
Network Pharmacology and Systems Biology Approaches for Target Identification
Network pharmacology is an approach that analyzes the relationships between drugs, targets, and diseases from a network perspective, helping to uncover the complex mechanisms of action for compounds like this compound. ijhhsfimaweb.inforesearchgate.net
To identify the potential targets of this compound, researchers have utilized various databases, including SymMap, Swiss Target Prediction, and PharmMapper. ijhhsfimaweb.infoijhhsfimaweb.infoscilit.com One study cross-referenced these predicted targets with genes known to be involved in anti-inflammatory and antioxidant responses, resulting in the identification of 56 common potential targets for this compound. ijhhsfimaweb.infoijhhsfimaweb.info
Further Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to understand the biological processes and signaling pathways these targets are involved in. ijhhsfimaweb.inforesearchgate.net The GO analysis revealed significant enrichment in processes such as the inflammatory response, nitric oxide biosynthesis, and the response to lipopolysaccharides. ijhhsfimaweb.infoijhhsfimaweb.info The KEGG analysis highlighted several key pathways, including:
Pathways in cancer ijhhsfimaweb.info
Arachidonic acid metabolism ijhhsfimaweb.info
IL-17 signaling pathway ijhhsfimaweb.inforesearchgate.net
Pathways associated with neurodegeneration ijhhsfimaweb.info
These findings suggest that this compound may exert its effects through a multi-target, multi-pathway mechanism. ijhhsfimaweb.info
To understand the relationships among the predicted targets, a Protein-Protein Interaction (PPI) network was constructed using the STRING database and visualized with Cytoscape software. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net This network analysis helps to identify key nodes, or "hub genes," which are highly interconnected and are considered crucial for network stability and function. ijhhsfimaweb.info
From the 56 common targets, seven hub genes were identified based on their high degree of connectivity within the PPI network. ijhhsfimaweb.infoijhhsfimaweb.info These central proteins are believed to be the most critical targets in this compound's mechanism of action. The identified hub genes are PTGS2, IL1B, MMP2, HSP90AA1, NOS2, PLA2G2A, and CYP2E1. ijhhsfimaweb.infoijhhsfimaweb.inforesearchgate.net The subsequent molecular docking of this compound with these specific hub proteins confirmed stable binding, lending strong support to the predictions of the network pharmacology analysis. ijhhsfimaweb.info
Future Research Directions and Unaddressed Research Gaps
Development of Advanced Synthetic Methodologies for Complex Analogues
While morindolide has been isolated from natural sources like Morinda officinalis, the development of advanced synthetic methodologies is crucial for producing complex analogues. researchgate.net Future research will likely focus on creating more efficient and stereoselective total syntheses of this compound. This will not only provide a sustainable supply of the compound for further investigation but also open the door to the creation of a diverse library of this compound analogues. These analogues, with strategic modifications to the core structure, will be instrumental in probing structure-activity relationships and optimizing its biological effects. The synthesis of such analogues is considered a valuable endeavor in the pursuit of new pharmacologically useful compounds. dokumen.pub
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthetic pathway of this compound, like many other iridoids, is not yet fully understood. dokumen.pub Identifying the specific enzymes and genes responsible for its formation in plants is a significant area for future investigation. dokumen.pub Transcriptome and metabolome analyses of this compound-producing plants, such as Morinda officinalis, can provide valuable insights into the key enzymatic steps. researchgate.netdokumen.pub Unraveling this pathway could enable the biotechnological production of this compound and its precursors through engineered microorganisms or plant cell cultures, offering a more controlled and potentially higher-yielding source than extraction from natural plant material. researchgate.net
Discovery of Undiscovered Biological Targets and Signaling Mechanisms
Preliminary studies have suggested that this compound possesses anti-inflammatory and antioxidant properties. researcher.liferesearcher.life Network pharmacology and molecular docking studies have predicted potential targets and signaling pathways, including those involved in inflammation and oxidative stress. researcher.lifeimamalaysia.org However, these are largely predictive, and experimental validation is a critical next step. Future research will need to employ a range of biochemical and cell-based assays to identify and validate the direct molecular targets of this compound. This includes exploring its interactions with key proteins in inflammatory cascades, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), as well as its influence on signaling pathways like the IL-17 signaling pathway. researcher.life The discovery of its antiplasmodial activity also points towards other potential biological targets that warrant further investigation. up.ac.zaresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Application in Chemical Biology: Development of this compound-Based Probes
The development of this compound-based chemical probes represents a powerful strategy for elucidating its mechanism of action. By attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold, researchers can visualize its subcellular localization and identify its binding partners within cells. These probes can be invaluable tools for target identification and validation, providing direct evidence of its molecular interactions. This approach will be crucial in moving beyond computational predictions to a concrete understanding of how this compound exerts its biological effects.
Integration with Multi-Omics and Systems Biology Data for Comprehensive Understanding
A holistic understanding of this compound's effects requires the integration of data from various "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can construct a comprehensive picture of the cellular response to this compound treatment. For instance, metabolomics can reveal changes in metabolic pathways affected by this compound, while proteomics can identify alterations in protein expression levels. researchgate.net This systems biology approach will help to build predictive models of this compound's action and to understand its effects in the context of complex biological networks, ultimately providing a more complete picture of its therapeutic potential. researcher.life
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for isolating and identifying morindolide from plant extracts?
- Methodological Answer : this compound, an iridoid compound, is typically isolated via chromatography. Ethyl acetate extracts of Morinda officinalis or Myrmecodia platytyrea are fractionated using medium-pressure liquid chromatography (MPLC) or column chromatography (CC) with chloroform:ethyl acetate gradients. Active fractions (e.g., DPPH assay for antioxidant activity) are further purified via preparative thin-layer chromatography (TLC). Structural confirmation requires ¹H-NMR (500 MHz, CDCl₃) and mass spectrometry (MS) to identify molecular ions (e.g., m/z 375 [M-H]⁻) and characteristic iridoid signals .
Q. How can researchers validate the purity of this compound post-isolation?
- Methodological Answer : Purity is assessed via:
- HPLC-DAD/UV : Retention time consistency and peak homogeneity.
- TLC : Multiple solvent systems (e.g., 100% CHCl₃) and visualization reagents (e.g., anisaldehyde-sulfuric acid for iridoids).
- NMR spectral clarity : Absence of extraneous peaks in ¹H and ¹³C spectra .
Q. What are the primary pharmacological activities of this compound reported in preclinical studies?
- Methodological Answer : Key activities include:
- Anti-inflammatory effects : Modulation of NF-κB and MAPK pathways, validated via LPS-induced macrophage assays and Western blotting .
- Antioxidant activity : DPPH radical scavenging (EC₅₀ = 21.57 µg/mL in M. platytyrea fractions) .
- Osteoprotective potential : Zebrafish models show enhanced osteoblast differentiation via Wnt/β-catenin signaling .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from:
- Source variability : Differences in plant subspecies or extraction solvents (e.g., aqueous vs. ethyl acetate).
- Assay conditions : Standardize cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Dose-response validation : Use multiple concentrations (e.g., 1–100 µM) and orthogonal assays (e.g., ELISA for cytokine profiling alongside Western blotting) .
Q. What experimental strategies are effective for elucidating this compound’s crosstalk between MEK1/JNK/NF-κB and Nrf2/HO-1 pathways?
- Methodological Answer :
- Genetic knockdown : siRNA targeting Nrf2 or MEK1 in inflammatory models to assess pathway dependency.
- Multiplex assays : Simultaneous quantification of phosphorylated JNK, IκBα degradation, and HO-1 expression via Luminex or flow cytometry.
- In vivo corroboration : Murine collagen-induced arthritis models with this compound treatment and histopathological scoring .
Q. How can researchers optimize this compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) or lipid-based delivery systems.
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
- Prodrug synthesis : Esterification of hydroxyl groups to enhance membrane permeability .
Guidelines for Methodological Rigor
- Reproducibility : Document solvent ratios, column dimensions, and centrifugation parameters in isolation protocols .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .
- Data Transparency : Report raw NMR/MS spectra and negative results in supplementary materials to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
